
1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, also known as NB-TMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Piperazine derivatives, including those similar to 1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, have been extensively studied for their synthesis methods and pharmacological potential. For example, the synthesis of piperazine derivatives through various chemical reactions, involving alkylation, acidulation, and reduction, has been documented. The structural confirmation of these compounds is typically achieved using IR and 1H-NMR techniques, highlighting the importance of these analytical methods in characterizing piperazine-based pharmaceutical intermediates (Quan, 2006).
Antimicrobial and Antifungal Activities
Piperazine derivatives exhibit significant pharmacophoric activities, including antimicrobial and antifungal properties. The synthesis of substituted piperazine derivatives and their biological screening against various bacterial and fungal strains reveal their potential as therapeutic agents. For instance, compounds have shown effectiveness against Staphylococcus aureus, Streptococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and other pathogens, demonstrating the broad spectrum of antimicrobial activity of piperazine derivatives (Suryavanshi & Rathore, 2017).
Medicinal Chemistry Applications
The structural versatility of piperazine derivatives makes them valuable scaffolds in medicinal chemistry. For example, novel synthesis approaches allow for the creation of functionalized piperazines for potential labeling and bioorthogonal applications. This includes the development of piperazine derivatives for use in 18F-labeling, a technique important in PET imaging, demonstrating the compound's utility in both therapeutic and diagnostic contexts (Mamat, Pretze, Gott, & Köckerling, 2016).
Drug Discovery and Development
Piperazine derivatives have also been evaluated for their antitubercular, anti-malarial, and anti-HIV activities, underscoring their potential in addressing global health challenges. Compounds based on the piperazine scaffold have been identified as promising candidates for the treatment of diseases such as tuberculosis, malaria, and HIV, highlighting the importance of this chemical class in the discovery and development of new therapeutic agents (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Eigenschaften
IUPAC Name |
(3-nitrophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-11-15(2)19(16(3)12-14)29(27,28)22-9-7-21(8-10-22)20(24)17-5-4-6-18(13-17)23(25)26/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYSNYORHJRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)
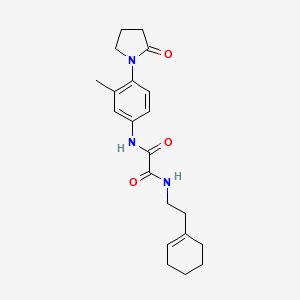
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)
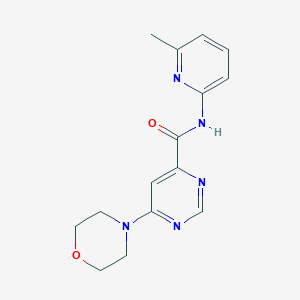
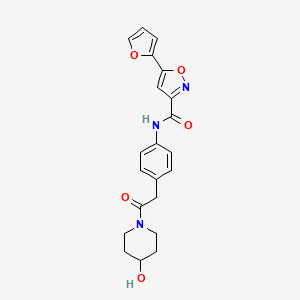


![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
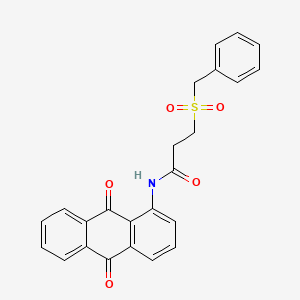
![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)

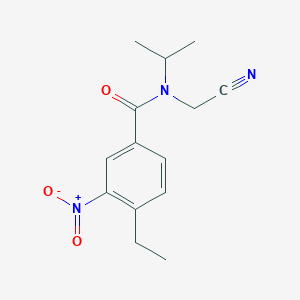
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)